

Spectroscopic Profile of 2-Fluoro-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methoxyphenol

Cat. No.: B070217

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Fluoro-4-methoxyphenol** (CAS No: 167683-93-4). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed, generalized experimental protocols for acquiring this data are provided to guide laboratory work. The objective is to equip researchers with the necessary spectroscopic information and methodologies for the identification, characterization, and quality control of **2-Fluoro-4-methoxyphenol** in a research and development setting.

Introduction

2-Fluoro-4-methoxyphenol is a fluorinated aromatic compound of interest in various chemical synthesis applications, including pharmaceuticals and agrochemicals.^[1] The presence of the fluorine atom and the methoxy and hydroxyl groups on the phenol ring imparts specific chemical properties that make its unambiguous structural confirmation essential. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are fundamental to this process. This guide presents the predicted spectroscopic characteristics of the molecule and outlines standard protocols for data acquisition.

Predicted Spectroscopic Data

The following data has been predicted using computational models and serves as a guideline for spectral interpretation. Experimental values may vary based on conditions such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Fluoro-4-methoxyphenol** (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.95	d	1H	Ar-H
~6.80	dd	1H	Ar-H
~6.70	d	1H	Ar-H
~5.50	s (broad)	1H	-OH
3.85	s	3H	-OCH ₃

Note: Predicted values are based on standard chemical shift increments and may vary. The aromatic region will exhibit complex splitting due to F-H coupling.

Table 2: Predicted ^{13}C NMR Data for **2-Fluoro-4-methoxyphenol** (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~150.0 (d)	C-F
~148.5 (d)	C-O
~142.0	C-OH
~118.0 (d)	C-H
~115.5 (d)	C-H
~105.0	C-H
56.0	-OCH ₃

Note: Carbons near the fluorine atom will appear as doublets (d) due to C-F coupling.

Infrared (IR) Spectroscopy

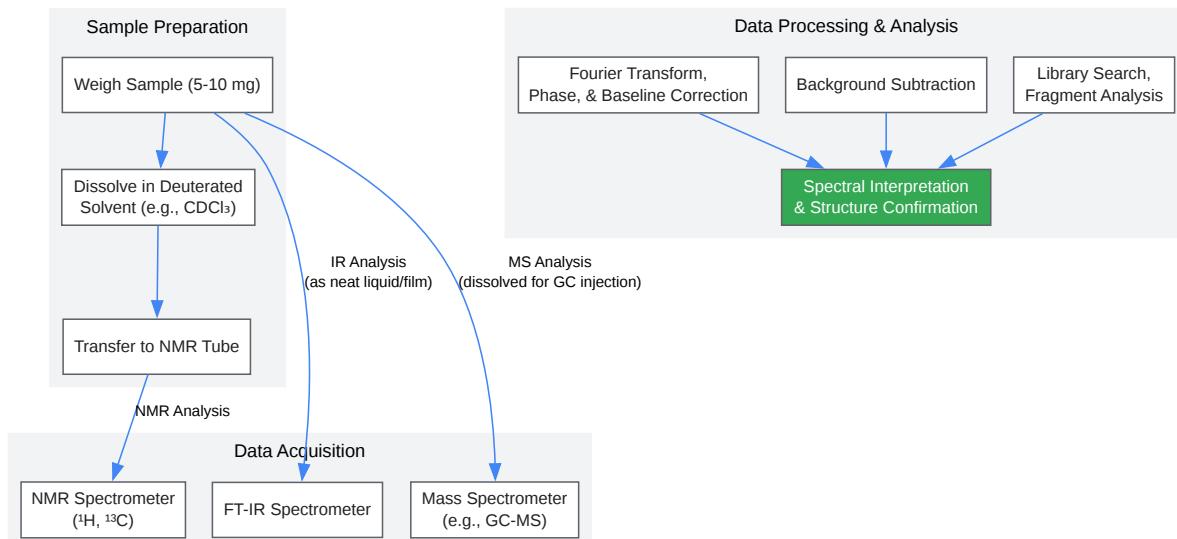
The IR spectrum of a phenol is characterized by a prominent broad peak for the hydroxyl group and signals from the aromatic ring.[2]

Table 3: Predicted IR Absorption Bands for **2-Fluoro-4-methoxyphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1600 - 1450	Medium-Strong	Aromatic C=C ring stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1175	Strong	C-F stretch
~1030	Strong	Symmetric C-O-C stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry of phenols typically shows a strong molecular ion peak. Fragmentation patterns can involve the loss of functional groups.


Table 4: Predicted Mass Spectrometry Data for **2-Fluoro-4-methoxyphenol**

m/z	Predicted Identity	Notes
142	$[M]^+$	Molecular Ion
127	$[M - \text{CH}_3]^+$	Loss of methyl group
99	$[M - \text{CH}_3 - \text{CO}]^+$	Subsequent loss of carbon monoxide

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-Fluoro-4-methoxyphenol**. Instrument parameters should be optimized for the specific equipment used.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **2-Fluoro-4-methoxyphenol**. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if required by the instrument, although referencing to the residual solvent peak is also common (CDCl₃: δ = 7.26 ppm for ¹H).[3]
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Temperature: 298 K.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Reference the spectra to the TMS or residual solvent signal.^[4] For ^1H NMR, integrate the signals and analyze the multiplicities (splitting patterns).

FT-IR Spectroscopy Protocol

- Sample Preparation: As **2-Fluoro-4-methoxyphenol** is a liquid, the spectrum can be obtained as a neat thin film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - First, acquire a background spectrum of the clean salt plates. This will be automatically subtracted from the sample spectrum.

- Place the prepared sample in the spectrometer's sample holder.
- Scan the sample over the mid-IR range (typically 4000 to 400 cm^{-1}).
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]
- Data Processing: Perform background subtraction. Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Fluoro-4-methoxyphenol** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Parameters:
 - Injector: Split/splitless injector, typically at 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Parameters:
 - Ionization Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: ~230 °C.
- Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to that peak. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: ^1H NMR Spectrum (1D, 700 MHz, H_2O , predicted) (NP0225427) [np-mrd.org]
- 2. infrared spectrum of phenol $\text{C}_6\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{OH}$ prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-methoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070217#spectroscopic-data-for-2-fluoro-4-methoxyphenol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com